Strategic Functionalization of Pyrazoles: The 4-Iodo-N,N,1-trimethyl-1H-pyrazole-3-carboxamide Scaffold
Strategic Functionalization of Pyrazoles: The 4-Iodo-N,N,1-trimethyl-1H-pyrazole-3-carboxamide Scaffold
Executive Summary & Chemical Identity[1]
Topic: 4-Iodo-N,N,1-trimethyl-1H-pyrazole-3-carboxamide Class: Functionalized Heterocycle / Pharmaceutical Intermediate Core Significance: This compound represents a "privileged scaffold" in medicinal chemistry. The pyrazole ring is ubiquitous in kinase inhibitors (e.g., Crizotinib, Ruxolitinib), while the C4-iodine substituent provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck). The N,N-dimethylcarboxamide group at C3 offers distinct solubility profiles and metabolic stability compared to primary amides, often serving as a hydrogen bond acceptor in active sites without the donor capability of the -NH2 group.
Chemical Registry & Anchors
Due to the specific substitution pattern (N,N-dimethyl amide + N-methyl core + 4-Iodo), this exact derivative is often synthesized in-house from commercially available precursors. We anchor this guide on the verified precursors and the primary amide analog.
| Compound Description | Structure / Function | CAS Number |
| Target Scaffold | 4-Iodo-N,N,1-trimethyl-1H-pyrazole-3-carboxamide | Custom Synthesis |
| Primary Amide Analog | 4-Iodo-1-methyl-1H-pyrazole-3-carboxamide | 103589-72-6 |
| Parent Acid | 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid | 6647-98-9 |
| Ester Precursor | Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate | 136944-79-1 |
Synthetic Architecture
The synthesis of 4-Iodo-N,N,1-trimethyl-1H-pyrazole-3-carboxamide requires a strategic decision: Iodination First vs. Amidation First .
Route A: The "Acid-First" Approach (Recommended)
This route is preferred for scale-up because the iodination of the acid or ester is highly regioselective for the C4 position due to the directing effect of the N1-methyl group and the electron-rich nature of the pyrazole ring, balanced by the electron-withdrawing carboxylate at C3.
Workflow Diagram
Caption: Linear synthesis providing the highest regiocontrol. The C4-iodination precedes the amide formation to avoid competing iodination of the amide alkyl groups or complex workups.
Detailed Experimental Protocols
Protocol 1: Regioselective Iodination (Synthesis of CAS 6647-98-9)
Objective: Install the iodine atom at C4 with >95% regioselectivity.
-
Reagents: 1-Methyl-1H-pyrazole-3-carboxylic acid (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq), Acetonitrile (ACN).
-
Mechanism: Electrophilic Aromatic Substitution (
). The C4 position is the most nucleophilic site on the pyrazole ring. -
Procedure:
-
Dissolve 1-methyl-1H-pyrazole-3-carboxylic acid (10 mmol) in ACN (50 mL).
-
Add NIS (11 mmol) portion-wise at room temperature. Note: Protect from light to prevent radical side reactions.
-
Heat to 60°C and monitor by LC-MS. Reaction typically completes in 4–6 hours.
-
Workup: Cool to RT. Pour into 10% aqueous sodium thiosulfate (
) to quench unreacted iodine species (indicated by color change from brown/red to yellow/clear). -
Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Yield: Expect 85–92% of off-white solid.
-
Protocol 2: Amide Coupling (Synthesis of Target)
Objective: Convert the acid to the N,N-dimethylamide.
-
Reagents: 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid (from Protocol 1), Dimethylamine (2.0M in THF), HATU (1.2 eq), DIPEA (2.5 eq), DMF.
-
Rationale: HATU is chosen over Thionyl Chloride (
) for small-to-mid scale to prevent potential de-iodination or halogen exchange, although is viable for industrial scale. -
Procedure:
-
Dissolve the 4-iodo acid (5 mmol) in anhydrous DMF (15 mL).
-
Add DIPEA (12.5 mmol) and stir for 5 minutes.
-
Add HATU (6 mmol) and stir for 15 minutes to form the activated ester.
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Add Dimethylamine (2.0M in THF, 3.0 mL, 6 mmol) dropwise.
-
Stir at RT for 12 hours.
-
Workup: Dilute with water (50 mL) and extract with DCM. Critical: Wash DCM layer with saturated
solution to remove DMF. -
Purification: Silica gel chromatography (0–5% MeOH in DCM).
-
Reactivity Profile & Applications
The 4-iodo substituent is a "spring-loaded" handle. The pyrazole ring is electron-deficient enough to stabilize the oxidative addition complex in Palladium catalysis, yet electron-rich enough to facilitate transmetallation.
Functionalization Map
Caption: The C4-Iodo handle allows orthogonal functionalization, enabling library generation for SAR studies.
Key Mechanistic Insight: The "Orthogonality"
In drug design, the C3-carboxamide is often used to bind to the hinge region of kinases (via H-bonds), while the C4 position projects into the solvent-accessible region or a hydrophobic pocket. The iodine allows late-stage diversification.
-
Stability: The N,N-dimethyl group prevents the "primary amide hydrolysis" often seen in vivo, improving PK properties.
-
Solubility: The tertiary amide disrupts intermolecular H-bonding (unlike the primary amide), significantly improving solubility in organic solvents used for cross-coupling (DCM, THF).
Safety & Handling (MSDS Highlights)
While specific toxicological data for the N,N-dimethyl derivative may be sparse, data from the parent acid (CAS 6647-98-9) and primary amide (CAS 103589-72-6) apply.
| Hazard Class | GHS Code | Description | Precaution |
| Acute Toxicity | H302 | Harmful if swallowed. | Do not eat/drink in lab. |
| Skin Irritation | H315 | Causes skin irritation. | Wear nitrile gloves. |
| Eye Irritation | H319 | Causes serious eye irritation. | Wear safety goggles. |
| STOT-SE | H335 | May cause respiratory irritation. | Use in fume hood. |
Storage: Store at 2–8°C, protected from light. Iodine-containing compounds can liberate
References
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Sigma-Aldrich. (n.d.). 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 6647-98-9) Product Sheet.[1][2] Retrieved from
-
ChemScene. (n.d.). 4-Iodo-1-methyl-1H-pyrazole-3-carboxamide (CAS 103589-72-6).[3][4] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 619777 (4-Iodo-1-methylpyrazole-3-carboxylic acid). Retrieved from
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Maksimenko, A. A., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction conditions. Arkivoc. (Demonstrates the reactivity of the 4-iodo pyrazole scaffold). Retrieved from
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BenchChem. (n.d.). Reaction protocols for 4-iodopyrazole synthesis. Retrieved from
